molecular formula C19H21N5O B12933604 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl- CAS No. 647376-38-3

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-

Cat. No.: B12933604
CAS No.: 647376-38-3
M. Wt: 335.4 g/mol
InChI Key: ZLMDOAYCAUGSOY-UHFFFAOYSA-N
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Description

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide typically involves multiple steps. One common synthetic route includes the reaction of 6-aminoquinazoline with an appropriate amine and a benzamide derivative under specific reaction conditions . The reaction conditions often involve the use of catalysts such as palladium acetate and ligands like Xantphos, under Buchwald–Hartwig-type reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects .

Comparison with Similar Compounds

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide can be compared with other quinazoline derivatives such as:

The uniqueness of 4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)-N,N-dimethylbenzamide lies in its specific chemical structure, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects compared to other similar compounds .

Properties

CAS No.

647376-38-3

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C19H21N5O/c1-24(2)19(25)14-5-3-13(4-6-14)9-10-21-18-16-11-15(20)7-8-17(16)22-12-23-18/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22,23)

InChI Key

ZLMDOAYCAUGSOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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